molecular formula C17H18N2O6 B13983731 2,2-Bis(4-nitrobenzyl)-1,3-propandiol CAS No. 653307-42-7

2,2-Bis(4-nitrobenzyl)-1,3-propandiol

Cat. No.: B13983731
CAS No.: 653307-42-7
M. Wt: 346.3 g/mol
InChI Key: XGCHSSKZHJAWID-UHFFFAOYSA-N
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Description

2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a 1,3-propanediol backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups on the phenyl rings imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol typically involves the reaction of 4-nitrobenzyl chloride with 1,3-propanediol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the electrophilic carbon atoms of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-nitrobenzyl chloride, 1,3-propanediol, base (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Anhydrous conditions, typically using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: The reaction is usually carried out at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents (e.g., acylation with acyl chlorides).

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst

    Reduction: Potassium permanganate, chromium trioxide

    Substitution: Acyl chlorides, bases (e.g., pyridine)

Major Products Formed

    Reduction: 2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol

    Oxidation: Corresponding aldehydes or carboxylic acids

    Substitution: Various esters or ethers depending on the substituent introduced

Scientific Research Applications

2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Potential applications in the development of biologically active compounds. The nitro groups can be reduced to amines, which are common motifs in pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro groups can undergo reduction to form amines, which can then participate in hydrogen bonding or electrostatic interactions with biological macromolecules.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol: Similar structure but with amine groups instead of nitro groups.

    2,2-Bis[(4-methoxyphenyl)methyl]-1,3-propanediol: Similar structure but with methoxy groups instead of nitro groups.

    2,2-Bis[(4-chlorophenyl)methyl]-1,3-propanediol: Similar structure but with chloro groups instead of nitro groups.

Uniqueness

2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

653307-42-7

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

2,2-bis[(4-nitrophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C17H18N2O6/c20-11-17(12-21,9-13-1-5-15(6-2-13)18(22)23)10-14-3-7-16(8-4-14)19(24)25/h1-8,20-21H,9-12H2

InChI Key

XGCHSSKZHJAWID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(CO)CO)[N+](=O)[O-]

Origin of Product

United States

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